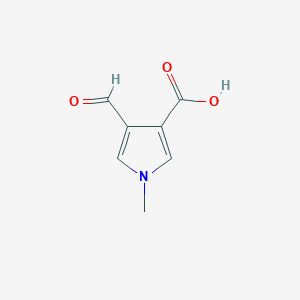

4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

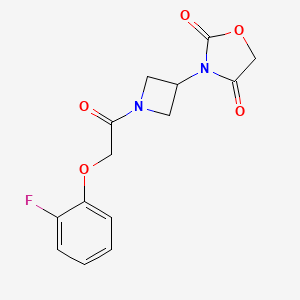

“4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid” is a chemical compound with the molecular formula C7H7NO3 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis

The molecular structure of “4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound has a formyl group (-CHO) at the 4-position, a methyl group (-CH3) at the 1-position, and a carboxylic acid group (-COOH) at the 3-position .Chemical Reactions Analysis

Pyrrole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions, where the pyrrole ring acts as a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid” include a molecular weight of 153.14, a melting point of 254-256°C, and it appears as a powder .科学研究应用

Anticancer Properties

Pyrrole derivatives, including 4-formyl-1-methylpyrrole-3-carboxylic acid, have been investigated for their potential as antitumor agents. These compounds exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for cancer therapy . Researchers continue to explore their mechanisms of action and optimize their efficacy.

Antibacterial and Antifungal Activity

Pyrrole-based compounds often display antimicrobial properties. 4-formyl-1-methylpyrrole-3-carboxylic acid may inhibit bacterial and fungal growth, making it relevant for developing novel antibiotics and antifungal agents . Understanding its mode of action and optimizing its potency are ongoing research areas.

Anti-Inflammatory Potential

Inflammation plays a crucial role in various diseases. Some pyrrole derivatives, including our compound of interest, exhibit anti-inflammatory effects. Researchers investigate their ability to modulate inflammatory pathways and potentially develop anti-inflammatory drugs .

Metallurgical Applications

Pyrroles find use as catalysts in polymerization processes and corrosion inhibitors. Their unique electronic properties make them valuable in metallurgical applications, such as surface treatments and metal complex catalysis .

Spectrochemical Analysis

Pyrrole derivatives contribute to spectrochemical analysis due to their characteristic absorption bands in UV-visible spectra. Researchers utilize these compounds as probes for studying molecular interactions and identifying specific functional groups .

Transition Metal Complex Catalysts

4-formyl-1-methylpyrrole-3-carboxylic acid can form stable complexes with transition metals. These complexes serve as catalysts for uniform polymerization reactions, which have applications in materials science and polymer chemistry .

安全和危害

未来方向

Pyrrole derivatives, including “4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid”, have a diverse nature of activities and are considered a potential source of biologically active compounds . Therefore, they continue to be an area of interest in medicinal chemistry, with ongoing research exploring their therapeutic potential against several diseases or disorders .

属性

IUPAC Name |

4-formyl-1-methylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-8-2-5(4-9)6(3-8)7(10)11/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZNXVCWTPCKGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=C1)C(=O)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2461031.png)

![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2461034.png)

![1-(3,4-dimethylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2461037.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2461039.png)

![N-[3-(2-Phenylimidazol-1-yl)propyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2461041.png)

![8-(4-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2461045.png)